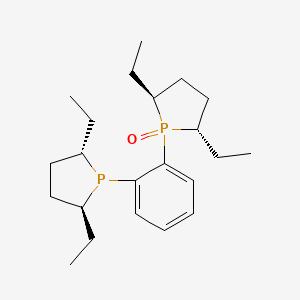

(2S,5S)-1-(2-((2S,5S)-2,5-Diethylphospholan-1-yl)phenyl)-2,5-diethylphospholane 1-oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S,5S)-1-(2-((2S,5S)-2,5-Diethylphospholan-1-yl)phenyl)-2,5-diethylphospholane 1-oxide is a complex organophosphorus compound It is characterized by its unique structure, which includes two diethylphospholane rings connected to a phenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-1-(2-((2S,5S)-2,5-Diethylphospholan-1-yl)phenyl)-2,5-diethylphospholane 1-oxide typically involves the following steps:

Formation of Diethylphospholane Rings: The initial step involves the formation of the diethylphospholane rings. This can be achieved through the reaction of ethylphosphine with an appropriate dihalide under controlled conditions.

Coupling with Phenyl Group: The diethylphospholane rings are then coupled with a phenyl group. This step often requires the use of a palladium catalyst to facilitate the coupling reaction.

Oxidation: The final step involves the oxidation of the phospholane rings to form the 1-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(2S,5S)-1-(2-((2S,5S)-2,5-Diethylphospholan-1-yl)phenyl)-2,5-diethylphospholane 1-oxide can undergo various types of chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.

Reduction: Reduction reactions can convert the 1-oxide back to the parent phospholane.

Substitution: The compound can undergo substitution reactions, where one of the ethyl groups is replaced by another substituent.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield higher oxidation state phospholanes, while substitution can introduce new functional groups into the molecule.

Applications De Recherche Scientifique

Chemistry

In chemistry, (2S,5S)-1-(2-((2S,5S)-2,5-Diethylphospholan-1-yl)phenyl)-2,5-diethylphospholane 1-oxide is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with various metal ions, which can be used in catalysis and material science.

Biology

In biology, this compound has potential applications as a probe for studying phospholipid interactions. Its ability to interact with biological membranes makes it a valuable tool for investigating membrane dynamics and protein-lipid interactions.

Medicine

In medicine, research is ongoing to explore the potential of this compound as a therapeutic agent. Its unique structure and reactivity may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound is used in the synthesis of advanced materials. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other functional materials.

Mécanisme D'action

The mechanism by which (2S,5S)-1-(2-((2S,5S)-2,5-Diethylphospholan-1-yl)phenyl)-2,5-diethylphospholane 1-oxide exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its interaction with biological membranes can influence membrane dynamics and protein-lipid interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S,5S)-2,5-Diethylphospholane: A simpler analog without the phenyl group.

(2S,5S)-1-Phenyl-2,5-diethylphospholane: Similar structure but lacks the second phospholane ring.

(2S,5S)-1-(2-Phenyl)-2,5-diethylphospholane 1-oxide: Similar but with different substitution patterns.

Uniqueness

The uniqueness of (2S,5S)-1-(2-((2S,5S)-2,5-Diethylphospholan-1-yl)phenyl)-2,5-diethylphospholane 1-oxide lies in its dual phospholane rings and phenyl group, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring stable metal complexes and specific interactions with biological membranes.

Activité Biologique

The compound (2S,5S)-1-(2-((2S,5S)-2,5-Diethylphospholan-1-yl)phenyl)-2,5-diethylphospholane 1-oxide (CAS No. 2635339-89-6) is a phospholane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

- Molecular Formula : C22H36OP₂

- Molecular Weight : 378.47 g/mol

Structural Features

The compound features a phospholane core with diethyl substituents and a phenyl group attached to one of the phosphorus atoms. Its stereochemistry is defined by the (2S,5S) configuration at both phosphorus centers.

| Property | Value |

|---|---|

| Molecular Formula | C22H36OP₂ |

| Molecular Weight | 378.47 g/mol |

| CAS Number | 2635339-89-6 |

Phospholane derivatives may act by inhibiting key enzymes involved in the coagulation cascade. For example, some derivatives have been identified as inhibitors of Factor Xa (FXa), which is crucial for thrombin generation and platelet activation. The binding affinity and selectivity for FXa are critical for their potential therapeutic applications in preventing thromboembolic disorders .

Case Studies and Research Findings

-

In Vitro Studies

- In vitro assays have demonstrated that certain phospholane derivatives can effectively inhibit platelet aggregation and prolong clotting times in plasma samples.

- A study involving related compounds highlighted their ability to modulate the activity of coagulation factors through competitive inhibition mechanisms.

-

In Vivo Studies

- Animal models treated with phospholane derivatives showed a reduction in thrombus formation compared to control groups. This suggests a potential for these compounds in therapeutic settings for conditions such as deep vein thrombosis or pulmonary embolism.

Safety and Toxicology

Preliminary toxicity assessments indicate that phospholane derivatives generally exhibit low toxicity profiles at therapeutic doses. However, comprehensive toxicological evaluations are necessary to establish safety margins before clinical application.

Propriétés

IUPAC Name |

(2S,5S)-1-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethyl-1λ5-phospholane 1-oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36OP2/c1-5-17-13-14-18(6-2)24(17)21-11-9-10-12-22(21)25(23)19(7-3)15-16-20(25)8-4/h9-12,17-20H,5-8,13-16H2,1-4H3/t17-,18-,19-,20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNSFIIPVBDTTF-MUGJNUQGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(P1C2=CC=CC=C2P3(=O)C(CCC3CC)CC)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CC[C@@H](P1C2=CC=CC=C2P3(=O)[C@H](CC[C@@H]3CC)CC)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36OP2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.